molecular formula C16H18ClN B13815813 (Z)-2-(4-Styrylphenyl)ethan-1-amine hydrochloride

(Z)-2-(4-Styrylphenyl)ethan-1-amine hydrochloride

Cat. No.: B13815813
M. Wt: 259.77 g/mol
InChI Key: NENRMKASVRBGLF-NAFXZHHSSA-N
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Description

2-(4-Styryl-phenyl)-ethylamine hydrochloride is an organic compound that features a styryl group attached to a phenyl ring, which is further connected to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-styryl-phenyl)-ethylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromostyrene and phenylacetaldehyde.

    Heck Coupling Reaction: The 4-bromostyrene undergoes a Heck coupling reaction with phenylacetaldehyde in the presence of a palladium catalyst to form 4-styryl-phenylacetaldehyde.

    Reductive Amination: The 4-styryl-phenylacetaldehyde is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield 2-(4-styryl-phenyl)-ethylamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 2-(4-styryl-phenyl)-ethylamine hydrochloride would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Heck coupling and reductive amination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Styryl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products include 4-styryl-benzaldehyde or 4-styryl-benzophenone.

    Reduction: Products include 2-(4-ethyl-phenyl)-ethylamine.

    Substitution: Products vary depending on the substituent introduced, such as N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(4-Styryl-phenyl)-ethylamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s styryl group makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-styryl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The styryl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Styryl-phenyl)-1,4,5-triaryl imidazole: Similar in structure but contains an imidazole ring.

    N-(2-Acetyl-4-styryl-phenyl)-4-benzenesulfonamide: Contains a sulfonamide group and is used for its anticholinesterase and antioxidant activities.

Uniqueness

2-(4-Styryl-phenyl)-ethylamine hydrochloride is unique due to its combination of a styryl group and an ethylamine group, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

2-[4-[(Z)-2-phenylethenyl]phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H/b7-6-;

InChI Key

NENRMKASVRBGLF-NAFXZHHSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)CCN.Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl

Origin of Product

United States

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